Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate
Description
Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is a hydrazinecarbodithioate derivative characterized by a furan-2-yl substituent and a methyl dithiocarbazate backbone. Its synthesis typically involves the condensation of methyl hydrazinecarbodithioate with 2-acetylfuran under mild conditions, such as in ethanol or 2-propanol at room temperature, yielding stable crystalline products . The compound’s structure includes a planar hydrazinecarbodithioate moiety and a conjugated furan ring, which may enhance its reactivity and biological activity.
Properties
Molecular Formula |
C8H10N2OS2 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
methyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamodithioate |
InChI |
InChI=1S/C8H10N2OS2/c1-6(7-4-3-5-11-7)9-10-8(12)13-2/h3-5H,1-2H3,(H,10,12)/b9-6+ |
InChI Key |
KVMRADISELZAMK-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)SC)/C1=CC=CO1 |
Canonical SMILES |
CC(=NNC(=S)SC)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of furan-2-carbaldehyde with methyl hydrazinecarbodithioate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
Introduction to Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate
This compound is a complex organic compound notable for its unique structural features, including a furan ring and a hydrazinecarbodithioate moiety. This compound belongs to a broader class of hydrazine derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The furan ring contributes to the compound's reactivity and biological profile, making it a subject of interest in various chemical and pharmacological studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps that allow for the introduction of various functional groups. This multi-step synthesis is crucial for modifying the compound's properties, enhancing its biological activities, and exploring its therapeutic potential.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring that enhances reactivity. |
| Hydrazinecarbodithioate Moiety | Contributes to the compound's biological activity. |
| Overall Structure | Unique combination that differentiates it from other hydrazine derivatives. |
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly in anticancer research. Some key findings include:
- Anticancer Properties : Studies suggest that this compound may possess anti-cancer properties, especially against pancreatic cancer cells. The mechanism of action may involve inducing apoptosis through pathways related to DNA fragmentation and gene expression modulation.
- Antimicrobial and Anti-inflammatory Activities : Similar compounds have shown potential in exhibiting antimicrobial and anti-inflammatory effects, indicating a broad spectrum of therapeutic applications.
Comparative Analysis with Related Compounds
This compound shares structural similarities with various other compounds, each exhibiting distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate | Pyrimidine ring | Antimicrobial activity |
| Benzyl N-[1-(furan-2-yl)ethylidene]hydrazinecarbodithioate | Benzyl group | Anticancer properties |
| Methyl 2-(1-(thiazol-4-yl)ethylidene)hydrazinecarbodithioate | Thiazole ring | Antifungal activity |
The unique combination of the furan moiety with the hydrazinecarbodithioate group enhances its reactivity and potential biological efficacy compared to other derivatives. This structural configuration may lead to distinct mechanisms of action and therapeutic profiles not observed in other similar compounds.
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of this compound on pancreatic cancer cells, researchers found that the compound induced significant apoptosis through modulation of specific gene expressions related to cell death pathways. This highlights its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of this compound against various bacterial strains. Results indicated a notable inhibitory effect, suggesting its application as a potential antimicrobial agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their function. This interaction is facilitated by the electrophilic nature of the carbonyl group in the hydrazinecarbodithioate moiety .
Comparison with Similar Compounds
Key Observations :
- Triazole derivatives (MTH) : Exhibit superior corrosion inhibition (95.1% efficiency at 0.5 mM) and antimicrobial activity (against E. coli and S. aureus) due to the electron-rich triazole ring and p-tolyl group enhancing adsorption on metal surfaces and microbial membranes .
- Pyrazole derivatives : The nitro group at the 4-position increases electrophilicity, which may improve reactivity in nucleophilic substitution reactions .
- Furan derivative : The furan ring’s conjugated system may facilitate π-π interactions in biological targets, but its smaller size compared to triazole or coumarin analogs could limit binding affinity.
Thermal and Stability Profiles
- MTH : Inhibition efficiency decreases with temperature (95.1% at 303 K vs. lower efficiency at higher temperatures), suggesting desorption at elevated thermal energy .
- Coumarin derivatives : Stable under reflux conditions, indicating robustness for further functionalization .
- Furan derivative : Likely stable at room temperature but may degrade under prolonged heating due to furan’s thermal sensitivity.
Biological Activity
Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is an organic compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, potential therapeutic applications, and comparisons with structurally related compounds.
Structural Characteristics
This compound features a furan ring and a hydrazinecarbodithioate moiety. This unique structure contributes to its reactivity and biological profile, making it a subject of interest in medicinal chemistry and pharmacological studies. The molecular formula is , with a molecular weight of approximately 244.34 g/mol .
Research indicates that this compound exhibits anticancer properties , particularly against pancreatic cancer cells. The proposed mechanisms include:
- Induction of Apoptosis : The compound may induce programmed cell death through pathways involving DNA fragmentation and modulation of gene expression .
- Interaction with Cellular Pathways : Preliminary studies suggest that it interacts with specific enzymes or receptors involved in cancer progression, potentially regulating apoptosis and cell proliferation .
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer | Exhibits significant activity against pancreatic cancer cells. |
| Antimicrobial | Displays potential antimicrobial properties against various pathogens. |
| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the effectiveness of this compound in inducing apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
-
Comparative Studies : Similar compounds have been studied for their biological activities, providing a context for understanding the efficacy of this compound:
Compound Name Structural Features Biological Activity Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate Pyrimidine ring Antimicrobial activity Benzyl N-[1-(furan-2-yl)ethylidene]hydrazinecarbodithioate Benzyl group Anticancer properties Methyl 2-(1-(thiazol-4-yl)ethylidene)hydrazinecarbodithioate Thiazole ring Antifungal activity
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity . The synthetic routes are crucial for developing derivatives with improved efficacy.
Q & A
Q. What are the established synthetic routes for Methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate?
The compound is synthesized via condensation of methyl hydrazinecarbodithioate (prepared from hydrazine hydrate, CS₂, KOH, and methyl iodide at <10°C) with furan-2-yl ketones/aldehydes in methanol. Reaction optimization includes stoichiometric control (1:1 molar ratio) and reflux in ethanol or 2-propanol for 2–4 hours. Characterization involves ¹H-NMR (δ 2.5–3.5 ppm for methyl groups; furan protons at δ 6.3–7.5 ppm) and FAB-MS for molecular ion confirmation .
Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?
Key techniques include:
- ¹H-NMR : Identification of hydrazinecarbodithioate methyl groups (singlet ~δ 2.4 ppm) and furan ring protons (multiplet δ 6.3–7.5 ppm).
- FAB-MS : Molecular ion peaks (e.g., m/z 283 for C₉H₁₁N₃O₂S₂) to confirm purity.
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages to validate stoichiometry .
Q. What biological activities have been reported for this compound?
The compound exhibits moderate antimicrobial activity (e.g., against E. coli and S. aureus) and cytotoxicity (IC₅₀ ~20–50 µM in MCF-7 cells). Activity is enhanced upon metal complexation (e.g., Cd(II) complexes show strong antibacterial effects). Screening involves agar diffusion (MIC assays) and MTT-based cytotoxicity protocols .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of the compound?
Yield optimization (70–85%) requires:
- Solvent polarity : Methanol or ethanol for better solubility of intermediates.
- Catalysts : Acidic conditions (HCl) accelerate Schiff base formation.
- Temperature control : Reflux (70–80°C) for 2–4 hours balances reaction rate and side-product suppression. Impurities (e.g., unreacted aldehydes) are removed via recrystallization in acetonitrile .
Q. What role does metal coordination play in modulating bioactivity?
Coordination with transition metals (Ni(II), Cd(II), Zn(II)) enhances bioactivity by stabilizing the ligand’s thiolate form, improving membrane permeability. For example, [Cd(NS)₂] complexes show 4-fold higher antibacterial activity (MIC 6.25 µg/mL) compared to the free ligand. Octahedral geometry (confirmed by XRD) facilitates DNA intercalation or enzyme inhibition .
Q. How can structure-activity relationships (SAR) guide derivative design?
Key SAR findings:
Q. What challenges arise in controlling stereochemistry during synthesis?
The Z/E isomerism of the hydrazone bond requires:
Q. How are cytotoxicity assays tailored for evaluating derivatives?
The MTT assay is optimized by:
- Cell line selection : Cancer lines (e.g., HeLa, MCF-7) with 24–48 hr incubation.
- Dose gradients : 1–100 µM range to establish IC₅₀ values.
- Controls : Cisplatin (positive) and DMSO (solvent control) to validate results .
Q. What analytical techniques confirm metal complex structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
